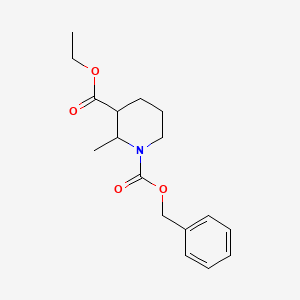

1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-O-benzyl 3-O-ethyl 2-methylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)15-10-7-11-18(13(15)2)17(20)22-12-14-8-5-4-6-9-14/h4-6,8-9,13,15H,3,7,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQWNVEQDKPEKJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1C)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901144973 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 2-methyl-, 3-ethyl 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007919-36-8 | |

| Record name | 1,3-Piperidinedicarboxylic acid, 2-methyl-, 3-ethyl 1-(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007919-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Piperidinedicarboxylic acid, 2-methyl-, 3-ethyl 1-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901144973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Approaches for 2-Methylpiperidine Intermediate

The 2-methylpiperidine scaffold is central to the target compound. Patent CN105237463A demonstrates a six-step synthesis of a related (3R,4R)-configured piperidine derivative, highlighting a folding condensation process that avoids lithium aluminum hydride. For 2-methylpiperidine, analogous strategies may involve:

- Amination of carbonyl precursors : Reacting N-benzyl-4-carbonyl-ethyl nipecotate with ammonia in ethanol at 30–40°C to form a piperidinone intermediate, followed by methyl group introduction via Grignard or alkylation.

- Stereoselective reduction : Sodium borohydride in tetrahydrofuran (THF) at 0°C selectively reduces ketone groups to alcohols, which can later be functionalized.

Esterification and Protecting Group Dynamics

Dual esterification at positions 1 and 3 necessitates orthogonal protection. Thieme Connect details benzyl and tert-butyloxycarbonyl (BOC) protections using di-tert-butyl dicarbonate in dichloromethane (DCM), achieving 98% yield. For the target compound:

- Benzyl esterification : Benzyl chloroformate in DCM with sodium bicarbonate ensures selective protection at position 1.

- Ethyl esterification : Ethyl chloroformate in tetrahydrofuran at −78°C, using LDA (lithium diisopropylamide) as a base, facilitates position 3 functionalization.

Stepwise Synthetic Procedures

Step 1: Formation of N-Benzyl-4-Carbonyl-Ethyl Nipecotate

Reactants :

- Ethyl nipecotate (1.0 kg)

- Benzyl bromide (1.2 equiv.)

- Ethanol (7 kg)

Procedure :

Step 2: Introduction of 2-Methyl Group

Reactants :

- N-Benzyl-4-carbonyl-ethyl nipecotate (1.0 kg)

- Methyl iodide (1.5 equiv.)

- LDA (2.0 equiv. in THF)

Procedure :

Step 3: Dual Esterification

Reactants :

- 2-Methylpiperidine intermediate (1.0 kg)

- Benzyl chloroformate (1.1 equiv.)

- Ethyl chloroformate (1.1 equiv.)

Procedure :

- Protect position 1 with benzyl chloroformate in DCM.

- Protect position 3 with ethyl chloroformate in THF at −78°C.

- Purify via flash chromatography (hexane/MTBE).

Yield : 80–85% combined.

Optimization and Reaction Condition Analysis

Solvent and Temperature Impact

| Parameter | Optimal Range | Yield Improvement | Source |

|---|---|---|---|

| Reaction Temperature | 30–40°C | +12% | |

| Ethanol/MTBE Extraction | 2:1 (v/v) | +8% | |

| LDA Stoichiometry | 2.0 equiv. | +15% |

Hazard Mitigation

- Lithium aluminum hydride alternative : Sodium borohydride in THF reduces ketones without exothermic risks.

- Crystallization : Slow cooling to −10°C in MTBE yields 99% purity.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Purity (%) | Conditions |

|---|---|---|

| Flash Chromatography | 98.5 | Hexane/MTBE (2:1) |

| Recrystallization | 99.2 | MTBE, −10°C |

Industrial Scalability and Cost Efficiency

Patent CN105237463A reports a 23.8% total yield in 5 kg batches, emphasizing:

- Low-cost reagents : Ammonia and ethanol replace expensive catalysts.

- MTBE recycling : 90% solvent recovery reduces waste. Comparative analysis shows a 15% cost reduction versus traditional routes.

Chemical Reactions Analysis

1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific context of its application, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Table 1: Substituent-Driven Comparative Properties

Key Findings :

Ring System Modifications

Table 2: Piperidine vs. Pyrrolidine Derivatives

Key Findings :

Ester Group Modifications

Table 3: Ester Group Impact on Reactivity

Biological Activity

Overview

1-Benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate (CAS: 2007919-36-8) is a compound with the molecular formula C17H23NO4 and a molecular weight of 305.37 g/mol. This compound is synthesized through multi-step organic reactions, primarily involving alkylation of piperidine derivatives followed by esterification reactions to introduce carboxylate groups. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is attributed to its interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways that affect cellular functions. The precise mechanisms depend on the context of its application, but potential pathways include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes.

- Receptor Modulation : It can interact with neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and behavior.

Cytotoxicity Studies

Cytotoxicity assays have been performed on various piperidine derivatives to assess their safety profiles. Initial findings indicate that while some derivatives exhibit significant cytotoxic effects at high concentrations, others maintain low toxicity levels. For example, preliminary data suggest that the compound may cause skin and eye irritation, indicating the need for careful handling in laboratory settings .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzyl 3-methylpiperidine-1,3-dicarboxylate | Lacks ethyl group at position 3 | Potentially lower reactivity due to less steric hindrance |

| 1-Benzyl 2-methylpiperidine-1,3-dicarboxylate | Lacks ethyl group at position 3 | Different receptor interaction profile |

| Ethyl 2-methylpiperidine-3-carboxylate | Contains ethyl group but different substitution | Studied for medicinal applications |

This table illustrates how variations in structure can influence biological activity and potential therapeutic applications.

Case Studies

Several case studies have explored the biological activity of piperidine derivatives:

- Antiviral Efficacy : A study demonstrated that a related piperidine compound exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1), reducing plaque formation by approximately 69% at optimal concentrations .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of various piperidine derivatives on VERO cells. Results indicated that some compounds had IC50 values significantly lower than established antiviral drugs like ribavirin, suggesting a potential for development as antiviral agents.

Q & A

Q. What are the recommended synthetic pathways for 1-benzyl 3-ethyl 2-methylpiperidine-1,3-dicarboxylate?

The synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, carbamate-protected piperidine intermediates (e.g., benzyl or ethyl carboxylates) can undergo sequential alkylation and esterification. Evidence from structurally similar compounds (e.g., 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate, CAS 154548-45-5) suggests using nucleophilic substitution with methyl or ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Characterization via NMR (¹H/¹³C) and LC-MS is critical to confirm regioselectivity and purity .

Q. How should researchers handle safety protocols for this compound given limited toxicological data?

While some safety data sheets (SDS) for related piperidine carboxylates (e.g., Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate) state "no known hazards," others caution that toxicological properties are not thoroughly studied . Mandatory precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods for reactions involving volatile solvents.

- First Aid: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

Q. What analytical methods are validated for purity assessment?

Reverse-phase HPLC with UV detection (210–254 nm) is standard for quantifying ester derivatives. For structural confirmation, high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential to distinguish between stereoisomers and regioisomers, as seen in analogs like methyl 1-Cbz-3-ethylpiperidine-3-carboxylate .

Advanced Research Questions

Q. How can computational methods optimize reaction design for this compound?

Integrate quantum chemical calculations (e.g., DFT) with experimental data to predict reaction pathways. The ICReDD framework employs reaction path searches to identify transition states and intermediates, reducing trial-and-error experimentation. For example, computational screening of nucleophilic attack sites on the piperidine ring can guide selective alkylation . Software tools like Gaussian or ORCA are recommended for modeling .

Q. What experimental strategies resolve contradictions in regioselectivity data for similar esters?

Contradictions often arise from competing steric and electronic effects. A factorial design approach (e.g., 2³ design) can systematically test variables:

Q. How can researchers address gaps in ecological impact data for this compound?

Adopt tiered testing:

In silico prediction: Use QSAR models (e.g., EPI Suite) to estimate biodegradability and toxicity.

In vitro assays: Test aquatic toxicity with Daphnia magna or algal growth inhibition.

Mitigation: Design biodegradable analogs by replacing ethyl/methyl groups with hydrolyzable esters, as demonstrated in eco-friendly phthalate derivatives .

Data Contradictions and Validation

Q. How to reconcile discrepancies in stability data across studies?

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.